5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate
Overview
Description
5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a fluorine atom, a methylcyclohexyl group, and a methyl carbonate group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate typically involves multi-step organic reactions. One common approach is the reaction of 5-amino-4-fluoro-2-(1-methylcyclohexyl)phenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide, often under acidic conditions.
Reduction: Typical reagents include iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenol
5-Amino-2-(1-methylcyclohexyl)phenyl methyl carbonate
Uniqueness: 5-Amino-4-fluoro-2-(1-methylcyclohexyl)phenyl methyl carbonate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds without fluorine.
Properties
IUPAC Name |
[5-amino-4-fluoro-2-(1-methylcyclohexyl)phenyl] methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-15(6-4-3-5-7-15)10-8-11(16)12(17)9-13(10)20-14(18)19-2/h8-9H,3-7,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJKSLBSOWJXKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C2=CC(=C(C=C2OC(=O)OC)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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